
2(3H)-Thiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2(3H)-one is a heterocyclic compound featuring a five-membered ring structure with sulfur and oxygen atoms. This compound is notable for its aromatic properties and is widely used in various fields of chemistry and industry due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophen-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptoacetone under acidic conditions. Another method includes the oxidation of thiophene-2-thiol using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods: In industrial settings, thiophen-2(3H)-one is typically produced through the catalytic oxidation of thiophene derivatives. This process often employs metal catalysts such as palladium or platinum to facilitate the reaction under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Thiophen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophene-2-thiol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Thiophene-2-sulfoxide, thiophene-2-sulfone.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Thiophen-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and organic semiconductors.
Mechanism of Action
Thiophen-2(3H)-one can be compared with other similar compounds such as thiophene, benzothiophene, and dithieno[3,2-b:2′,3′-d]thiophene. While all these compounds share a thiophene ring structure, thiophen-2(3H)-one is unique due to the presence of a carbonyl group at the second position, which significantly influences its reactivity and applications.
Comparison with Similar Compounds
Thiophene: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
Benzothiophene: Contains a fused benzene ring, altering its electronic properties and applications.
Dithieno[3,2-b2′,3′-d]thiophene: Features two fused thiophene rings, enhancing its use in organic electronics.
Thiophen-2(3H)-one stands out due to its unique structure and versatile applications across various scientific fields.
Properties
CAS No. |
20893-64-5 |
|---|---|
Molecular Formula |
C4H4OS |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
3H-thiophen-2-one |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |
InChI Key |
NKAMYGXYCWMPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


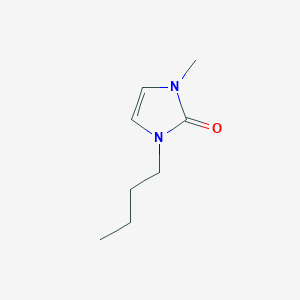
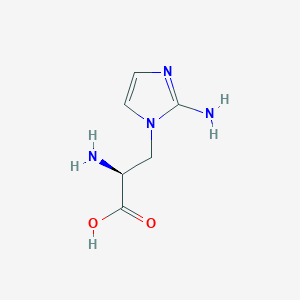
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)
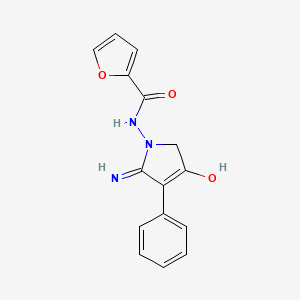
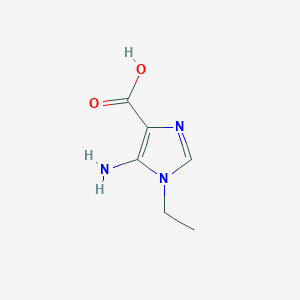
![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
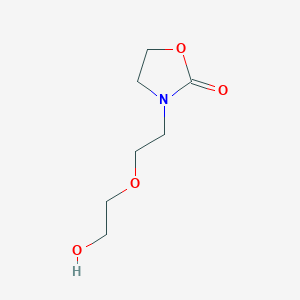
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)
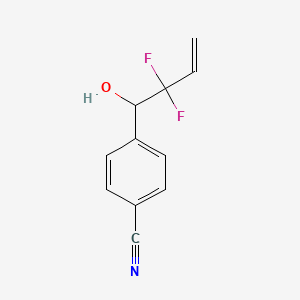

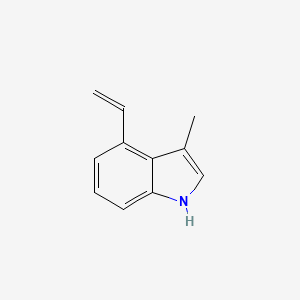

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)
